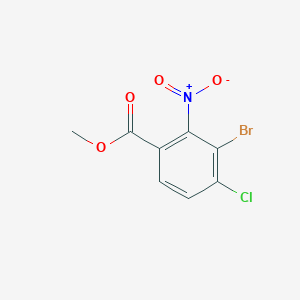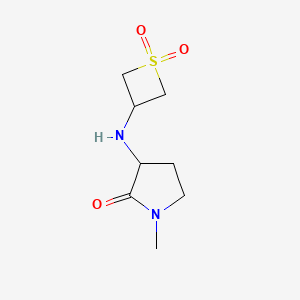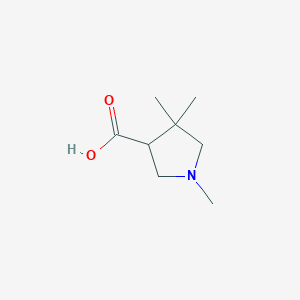![molecular formula C13H14BrClN2O2 B12958712 (R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one](/img/structure/B12958712.png)
(R)-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one is a complex organic compound with a unique structure that includes bromine, chlorine, and nitrogen atoms
Vorbereitungsmethoden
The synthesis of ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include halogenation reactions to introduce bromine and chlorine atoms, followed by cyclization reactions to form the hexahydro-benzo[f]pyrazino[2,1-c][1,4]oxazepin ring system. Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different analogs.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It could be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: The compound might be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways would depend on the specific application being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other halogenated benzo[f]pyrazino[2,1-c][1,4]oxazepin derivatives. Compared to these, ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one is unique due to its specific combination of bromine and chlorine atoms, which may confer distinct chemical and biological properties. Other similar compounds might include:
- 8-Chloro-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine
- Various sulfur compounds with similar ring structures
This detailed article provides a comprehensive overview of ®-9-Bromo-10-chloro-8-methyl-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepin-6-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C13H14BrClN2O2 |
|---|---|
Molekulargewicht |
345.62 g/mol |
IUPAC-Name |
(4aR)-8-bromo-7-chloro-9-methyl-1,2,3,4,4a,5-hexahydropyrazino[2,1-c][1,4]benzoxazepin-11-one |
InChI |
InChI=1S/C13H14BrClN2O2/c1-7-4-9-12(11(15)10(7)14)19-6-8-5-16-2-3-17(8)13(9)18/h4,8,16H,2-3,5-6H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
BIPNENRQBQCBOA-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=CC2=C(C(=C1Br)Cl)OC[C@H]3CNCCN3C2=O |
Kanonische SMILES |
CC1=CC2=C(C(=C1Br)Cl)OCC3CNCCN3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol](/img/structure/B12958641.png)
![[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-trimethylsilane;hydrochloride](/img/structure/B12958647.png)
![6'-Chlorospiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B12958651.png)




![(3AS,4S,6S,7aR)-2-benzyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B12958682.png)

![1-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12958692.png)


